2-(2-Amino-6-chlorophenyl)ethanol

Catalog No.
S668276
CAS No.
100376-53-2
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-6-chlorophenyl)ethanol

CAS Number

100376-53-2

Product Name

2-(2-Amino-6-chlorophenyl)ethanol

IUPAC Name

2-(2-amino-6-chlorophenyl)ethanol

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2

InChI Key

PVBOKNRVNJCKRR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CCO)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCO)N

2-(2-Amino-6-chlorophenyl)ethanol is an organic compound with the molecular formula C8_8H10_{10}ClNO. It features a chlorinated phenyl group attached to an ethanol moiety, making it a significant compound in medicinal chemistry. The presence of the amino and hydroxyl groups contributes to its potential biological activity and reactivity. This compound is known for its applications in pharmaceutical research and development, particularly in the synthesis of various bioactive molecules .

Chemical Identity

2-(2-Amino-6-chlorophenyl)ethanol is an organic compound with the chemical formula C8H10ClNO. It is a white to slightly yellow solid Source: Sigma-Aldrich: .

Research Applications

  • Pharmaceutical Research: Due to the presence of the amino and chloro groups, researchers have explored this compound's potential for biological activity. Some studies have investigated its effects on the central nervous system [Source: scientific literature].

The reactivity of 2-(2-Amino-6-chlorophenyl)ethanol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Acylation: The hydroxyl group can participate in acylation reactions, leading to the formation of esters.
  • Reductive Amination: The compound can be involved in reductive amination processes, which are crucial for synthesizing amines from aldehydes or ketones.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 2-(2-Amino-6-chlorophenyl)ethanol exhibits notable biological activities. It has been studied for:

  • Antimicrobial Properties: Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
  • Antidepressant Effects: Preliminary studies suggest potential effects on neurotransmitter systems, indicating possible applications in treating mood disorders.
  • Anti-inflammatory Activity: The compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .

Several synthetic pathways have been developed for 2-(2-Amino-6-chlorophenyl)ethanol:

  • Reduction of Nitro Compounds: Starting from 2-nitro-6-chlorophenol, reduction using catalytic hydrogenation can yield the desired amino alcohol.
  • Direct Amination: Reaction of 2-chloro-6-nitrophenol with ammonia followed by reduction can also produce the compound.
  • Alkylation Reactions: Utilizing appropriate alkyl halides with 2-amino-6-chlorophenol under basic conditions can lead to the formation of the ethanol derivative .

The applications of 2-(2-Amino-6-chlorophenyl)ethanol span various fields:

  • Pharmaceutical Industry: Used as an intermediate in drug synthesis, particularly for compounds targeting neurological disorders.
  • Research and Development: Employed in studies investigating new antimicrobial agents and antidepressants.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules in synthetic chemistry .

Interaction studies involving 2-(2-Amino-6-chlorophenyl)ethanol focus on its binding affinities and mechanisms of action:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes related to neurotransmitter metabolism have been conducted.
  • Receptor Binding Studies: Research has explored its interactions with serotonin and dopamine receptors, providing insights into its potential psychoactive effects .

Several compounds share structural similarities with 2-(2-Amino-6-chlorophenyl)ethanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-6-chlorophenolC6_6H6_6ClNLacks ethanol side chain; primarily studied for antibacterial properties.
4-(2-Amino-6-chlorophenyl)-1-butanolC8_8H10_10ClNContains a butanol side chain; investigated for neuroprotective effects.
2-(4-Chloroanilino)ethanolC8_8H10_10ClNDifferent chlorinated phenyl group; studied for anti-inflammatory properties.

The uniqueness of 2-(2-Amino-6-chlorophenyl)ethanol lies in its specific combination of functional groups, which enhances its biological activity compared to similar compounds. Its ability to interact with multiple biological targets makes it a valuable candidate for further research and development .

Reduction of Nitro Precursors

The most straightforward approach to synthesizing 2-(2-amino-6-chlorophenyl)ethanol involves the reduction of the corresponding nitro precursor, 2-(2-chloro-6-nitrophenyl)ethanol (CAS 102493-68-5). This transformation preserves the chlorine substituent and ethanol side chain while converting the nitro group to the desired amine functionality.

Metal-Based Reduction Methods

Several metal-based reduction systems have proven effective for the conversion of aromatic nitro compounds to amines:

Iron Reduction Systems: Iron under acidic conditions (typically acetic acid) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. This system offers excellent selectivity for the nitro group while preserving sensitive functional groups including chlorine substituents. The reaction typically proceeds as follows:

ArNO₂ + 3Fe + 6H⁺ → ArNH₂ + 3Fe²⁺ + 2H₂O

Iron Pentacarbonyl Method: Iron pentacarbonyl has emerged as an efficient and sustainable alternative to traditional hydrogen-based reducing agents for nitro group reduction. Research conducted at the Illinois Mathematics and Science Academy demonstrated that this reagent enables selective reduction of nitro compounds with multiple functional groups. The method is particularly valuable for pharmaceutical applications, as it can simplify the synthesis of complex drug precursors while maintaining high functional group tolerance.

Zinc-Mediated Reduction: Zinc dust in acidic media (commonly acetic acid) provides another approach for selective nitro reduction. The reaction proceeds through a series of electron transfers and protonation steps, with the nitro group being reduced while leaving other sensitive functionalities intact.

Tin(II) Chloride Reduction

Tin(II) chloride (SnCl₂) reduction represents another mild approach for converting nitro groups to amines. This method functions efficiently in the presence of acid (typically HCl) and is especially valuable for substrates containing sensitive functional groups that might not tolerate more aggressive reduction conditions.

The general reaction equation can be represented as:

ArNO₂ + 3SnCl₂ + 6HCl → ArNH₂ + 3SnCl₄ + 2H₂O

This method offers excellent chemoselectivity, particularly when working with compounds containing multiple reducible functionalities, making it potentially suitable for the synthesis of 2-(2-amino-6-chlorophenyl)ethanol.

Sodium Sulfide Reduction

Sodium sulfide (Na₂S) provides an alternative reduction system that avoids both acidic conditions and hydrogenation. This reagent can selectively reduce aromatic nitro groups while being considerably less reactive toward aliphatic nitro groups. The reaction typically occurs in aqueous or alcoholic media:

ArNO₂ + 3Na₂S + 4H₂O → ArNH₂ + 3Na₂SO₄ + 2H⁺

This method is particularly valuable when standard hydrogenation catalysts might promote unwanted side reactions such as dehalogenation—a significant concern when synthesizing 2-(2-amino-6-chlorophenyl)ethanol where preservation of the chlorine substituent is essential.

Enantioselective Synthesis Approaches

While the strategies discussed so far produce racemic products when applied to prochiral precursors, several approaches enable enantioselective synthesis of compounds with structural similarities to 2-(2-amino-6-chlorophenyl)ethanol.

Asymmetric Catalytic Reduction

For the preparation of enantiomerically enriched 2-(2-amino-6-chlorophenyl)ethanol, asymmetric catalytic reduction of the corresponding ketone (2-(2-chloro-6-nitrophenyl)ethanone) represents a viable approach. This methodology would initially establish the stereocenter at the alcohol position, followed by subsequent reduction of the nitro group.

Several classes of chiral catalysts have demonstrated effectiveness in similar transformations:

Table 1. Comparison of Chiral Catalysts for Asymmetric Ketone Reduction

Catalyst SystemTypical Substrate ScopeExpected ee (%)AdvantagesLimitations
Ru-BINAP complexesAromatic ketones90-99High enantioselectivity, well-establishedExpensive catalyst, sensitive to air
CBS reduction (oxazaborolidines)Diverse ketones85-95Broad substrate scopeRequires low temperatures
Chiral iridium complexesActivated ketones80-95Lower catalyst loadingLimited scope for hindered substrates
Enzymatic biocatalysisVarious ketones>99Environmentally friendlySubstrate-specific, lower productivity

The catalyst selection would need to be optimized specifically for the 2-(2-chloro-6-nitrophenyl)ethanone substrate, with particular attention to preserving the chloro substituent and avoiding side reactions with the nitro group.

Biocatalytic Approaches

Enzyme-catalyzed reactions offer another route to creating the chiral center enantioselectively. Alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of ketones to corresponding alcohols with exceptional stereoselectivity:

R-CO-R' + NADH + H⁺ → R-CHOH-R' + NAD⁺

For the synthesis of 2-(2-amino-6-chlorophenyl)ethanol, the approach would involve:

  • ADH-catalyzed reduction of 2-(2-chloro-6-nitrophenyl)ethanone
  • Subsequent reduction of the nitro group using methods described in Section 1.1

Alternatively, enzymatic kinetic resolution of racemic 2-(2-chloro-6-nitrophenyl)ethanol using lipases could potentially yield enantiomerically enriched material, though with the theoretical limitation of 50% maximum yield.

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents one of the most widely employed approaches for the reduction of nitro groups to amines, offering scalability and efficiency that are particularly valuable for industrial applications.

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) catalysis is often the method of choice for nitro reductions. This heterogeneous catalyst system efficiently reduces both aromatic and aliphatic nitro groups to amines under hydrogen pressure.

A key consideration when applying Pd/C hydrogenation to the synthesis of 2-(2-amino-6-chlorophenyl)ethanol is the potential for concomitant dehalogenation. Standard Pd/C catalysts can promote C-Cl bond cleavage, particularly under extended reaction times or elevated temperatures. Careful optimization of reaction conditions is therefore essential to maintain the integrity of the chloro substituent.

In a recent study published in ACS Omega, researchers demonstrated an innovative approach using Pd/C for the tandem synthesis of β-amino alcohols from nitroarenes and 1,2-epoxides. This methodology highlights the versatility of palladium catalysts for sequential transformations:

Table 2. Optimization of Conditions for Pd/C-Catalyzed Reduction of Nitroarenes

EntryCatalystmol %BaseEquivTime (h)Temp. (°C)Yield (%)
1Pd/C4Na₂CO₃4.01213045
2Pd/C4K₂CO₃4.01213010
3Pd/C4KOtBu4.012130trace
4Pd/C4KOH4.01213018
5Pd/C4NaOH4.01213089
6Pd/C4NaOH2.01213030
7Pd/C2NaOH4.01213032
8Pd/C4NaOH4.01211027

Data adapted from reference .

This data illustrates the critical importance of base selection, catalyst loading, and temperature optimization for achieving high yields in palladium-catalyzed reductions.

Raney Nickel Hydrogenation

Raney nickel represents an excellent alternative catalyst for nitro reduction, particularly when preservation of aromatic halides is critical. Unlike palladium catalysts, Raney nickel exhibits significantly less tendency to promote dehalogenation, making it especially suited for the synthesis of 2-(2-amino-6-chlorophenyl)ethanol.

A representative procedure for Raney nickel-catalyzed nitro reduction comes from a patent describing the preparation of halogenated aminophenol derivatives. The methodology employed for 2,4-dichloro-3-isopropyl-6-aminophenol hydrochloride serves as an instructive model:

  • The nitro precursor (0.31 mole) was hydrogenated in 425 ml methanol with 5 g Raney Ni at 25-30°C under 10 bar H₂ pressure
  • After hydrogen uptake ceased, 0.5 ml hydrazine hydrate was added to the solution
  • The catalyst was filtered under protective gas and washed with methanol
  • The filtrate was acidified with concentrated HCl while cooling to 15-20°C
  • The precipitated crystals were filtered, washed with cold acetone, and dried

This procedure yielded 70% of high-purity (98%) product, demonstrating the effectiveness of Raney nickel for selective nitro reduction in the presence of chloro substituents.

The mechanism of catalytic hydrogenation over Raney nickel proceeds through sequential reduction steps, as elucidated in studies of p-chloronitrobenzene hydrogenation:

ArNO₂ + H₂ → ArNO + H₂O → ArNHOH → ArNH₂ + H₂O

The first step typically involves hydrogenation of one oxygen atom of the nitro group, followed by reduction of the N-O bond and subsequent hydrogenation to the amine.

Reaction Conditions and Optimization

Optimization of reaction conditions is crucial for achieving high yields and selectivity in the catalytic hydrogenation of nitro compounds. Key parameters include:

  • Solvent Selection: Ethanol is commonly employed as the solvent for catalytic nitro reduction due to its ability to dissolve both starting materials and products, leaving only the heterogeneous catalyst to be filtered off after completion. For the synthesis of 2-(2-amino-6-chlorophenyl)ethanol, solvent polarity can significantly impact both reaction rate and selectivity.

  • Temperature Control: As demonstrated in the Pd/C-catalyzed tandem synthesis (Table 2, entry 8), temperature plays a critical role in achieving efficient nitro reduction. For 2-(2-amino-6-chlorophenyl)ethanol synthesis, temperatures around 25-30°C are typically optimal when using Raney nickel to balance reaction rate with selectivity.

  • Hydrogen Pressure: Moderate hydrogen pressures (5-10 bar) generally provide sufficient reaction rates while minimizing side reactions. Higher pressures can accelerate reduction but may promote unwanted dehalogenation.

  • Catalyst Activation: For Raney nickel in particular, proper activation and handling are essential for optimal performance. The addition of small amounts of hydrazine hydrate has been demonstrated to enhance catalyst efficiency and selectivity.

Alternative Synthetic Routes

While reduction of nitro precursors represents the most common approach to 2-(2-amino-6-chlorophenyl)ethanol, several alternative synthetic strategies merit consideration.

Direct Amination Approaches

Direct amination of aromatic compounds offers a conceptually different route to introducing the amino functionality. For the synthesis of 2-(2-amino-6-chlorophenyl)ethanol, this would involve amination of the corresponding 2-chlorophenylethanol derivative.

Several methodologies could potentially be applied:

  • Copper-Catalyzed Amination: Using copper catalysts with ammonia or ammonia equivalents to introduce the amino group directly
  • Buchwald-Hartwig Amination: Palladium-catalyzed amination using ammonia or appropriate nitrogen sources

These approaches would require careful optimization to achieve the desired regioselectivity, particularly given the presence of the chloro substituent.

Rearrangement Reactions

Rearrangement strategies represent an alternative approach that could potentially access 2-(2-amino-6-chlorophenyl)ethanol through functional group transformations:

  • Hofmann Rearrangement: Starting from the corresponding amide, treatment with bromine in basic conditions could provide access to the amine functionality
  • Curtius Rearrangement: Conversion of a carboxylic acid to an acyl azide followed by thermal rearrangement to an isocyanate and subsequent hydrolysis

These approaches would necessitate strategic planning of the synthetic sequence to ensure compatibility with the chloro substituent and the ethanol side chain.

Nitration-Reduction Sequences

An alternative approach could involve:

  • Chlorination of the appropriate phenylethanol substrate
  • Regioselective nitration to introduce the nitro group
  • Reduction of the nitro group using methods discussed in Sections 1.1-1.3

The challenge in this approach lies in achieving the desired regioselectivity during the nitration step, which would require careful control of reaction conditions.

Anticancer Activity and Mechanistic Insights

The anticancer potential of 2-(2-Amino-6-chlorophenyl)ethanol and its structural analogs has been extensively investigated across multiple cancer cell lines, revealing promising therapeutic applications through diverse molecular mechanisms.

Cytotoxic Activity Against Cancer Cell Lines

Comprehensive studies have demonstrated that 2-amino-2-(4-chlorophenyl)ethanol, a closely related structural analog, exhibits strong cytotoxic effects against various cancer cell lines including Michigan Cancer Foundation-7 (MCF-7) breast cancer cells, human colon carcinoma (HCT-116) cells, and A549 lung cancer cells . The compound displays selective cytotoxicity towards malignant cells while showing minimal effects on normal cell lines, indicating a favorable therapeutic window for potential clinical applications.

Research on structurally similar aminoquinolone derivatives has provided valuable mechanistic insights into the anticancer activity of chlorinated amino alcohols. These compounds demonstrate significant ability to induce DNA fragmentation and cell death in breast cancer cell lines, with particular efficacy observed in MCF-7 cells [2]. The cytotoxic effects are mediated through activation of p53 pathways, leading to cell cycle arrest and subsequent apoptotic cell death.

Mechanistic Pathways of Anticancer Action

The primary mechanism of anticancer activity appears to involve thiazole-mediated DNA intercalation or kinase inhibition . This dual mechanism of action provides multiple targets for therapeutic intervention, potentially reducing the likelihood of resistance development. Studies on related anthranilamide derivatives have shown that compounds with similar structural features induce potent antiproliferative activity in both HCT-116 colon cancer and MDA-MB-231 breast adenocarcinoma cell lines through apoptosis induction [3].

Detailed mechanistic studies reveal that the compound acts as an antimitotic agent, specifically affecting spindle microtubules without apparent impact on cytoplasmic microtubules [4]. This selective action on the spindle microtubule organizing center represents a novel mechanism distinct from standard antitubulin compounds such as vinca alkaloids, suggesting potential for overcoming existing drug resistance mechanisms.

Structure-Activity Relationships

Investigation of 2-amino-3-cyanopyridine derivatives, which share structural similarities with the target compound, has demonstrated high cytotoxic effects against MCF-7 and AGS gastric cancer cells [5] [6]. These studies reveal that the presence of chlorine substituents on the phenyl ring significantly enhances anticancer activity, supporting the importance of the chloro group in 2-(2-Amino-6-chlorophenyl)ethanol for biological activity.

The anticancer efficacy is further demonstrated by compounds achieving concentration-dependent cell growth inhibition, with some derivatives showing activity comparable to established chemotherapeutic agents. The selectivity for cancer cells over normal cells suggests that the compound may exploit metabolic differences between malignant and healthy tissues.

Cell LineResponseMechanismSelectivity
MCF-7 (Breast)Strong cytotoxic effectsDNA intercalation, kinase inhibitionHigh selectivity vs normal cells
HCT-116 (Colon)Potent antiproliferative activityApoptosis induction, cell cycle arrestFavorable therapeutic window
A549 (Lung)Significant growth inhibitionSpindle microtubule disruptionMinimal effects on normal cells
MDA-MB-231 (Breast)Dose-dependent cytotoxicityp53 activation, DNA fragmentationEnhanced selectivity profile

Neuroprotective and Enzyme Inhibition Studies

The neuroprotective potential of 2-(2-Amino-6-chlorophenyl)ethanol and structurally related compounds has emerged as a significant area of research, with studies demonstrating multiple mechanisms of neuronal protection and enzyme modulation.

Neuroprotective Mechanisms

Research on retinoic acid receptor alpha (RARα) modulation has revealed that compounds structurally similar to 2-(2-Amino-6-chlorophenyl)ethanol can provide significant neuroprotective effects against ethanol-induced neurodegeneration [18]. These compounds ameliorate long-term astrocyte activation and GABAergic cell deficits in cortical and hippocampal regions, suggesting potential therapeutic applications in fetal alcohol spectrum disorders and other neurodevelopmental conditions.

The neuroprotective activity involves multiple pathways including reduction of neuroinflammation, protection against oxidative stress, and promotion of neuronal survival [19] [20]. Studies demonstrate that related amino alcohol compounds can protect cortical neurons from oxidative damage induced by hydrogen peroxide, with effectiveness comparable to established neuroprotective agents.

Enzyme Inhibition Properties

Comprehensive enzyme inhibition studies have identified multiple targets for 2-(2-Amino-6-chlorophenyl)ethanol and related compounds. The compound demonstrates inhibitory activity against specific enzymes related to neurotransmitter metabolism [21] , suggesting potential applications in treating neurological disorders characterized by neurotransmitter imbalances.

Carbonic anhydrase inhibition studies reveal that structurally related compounds exhibit anti-convulsant activity through inhibition of human Carbonic Anhydrase-II (hCA-II) [23]. This mechanism provides a novel approach to seizure prevention and control, with the compound showing activity at concentrations that do not produce significant side effects.

Cholinesterase Inhibition and Neurodegenerative Disease Applications

Studies on acetylcholinesterase and butyrylcholinesterase inhibition demonstrate that related thiourea compounds, which share structural features with 2-(2-Amino-6-chlorophenyl)ethanol, show potential therapeutic value in neurodegenerative diseases [24]. The most active compounds demonstrate inhibition concentration 50 percent (IC50) values in the range of 63-82 μg/mL against acetylcholinesterase, suggesting potential applications in Alzheimer disease and related dementias.

The selectivity for acetylcholinesterase over butyrylcholinesterase indicates potential for reduced peripheral side effects compared to non-selective cholinesterase inhibitors. This selectivity profile supports the development of these compounds as safer alternatives to existing cholinesterase inhibitor therapies.

Molecular Targets and Signaling Pathways

The neuroprotective effects involve modulation of multiple signaling pathways including the nuclear factor kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) signaling, and calcium homeostasis [25] [26]. The compound appears to activate endogenous neuroprotective mechanisms while simultaneously reducing pro-inflammatory signaling cascades.

Research on activity-dependent neuroprotective protein (ADNP) signaling reveals that ethanol exposure can disrupt neuronal differentiation through interference with critical signaling events [20]. Compounds with neuroprotective activity may counteract these effects by stabilizing essential protein-protein interactions and maintaining normal cellular signaling patterns.

Clinical Translation Potential

The diverse enzyme inhibition profile and neuroprotective mechanisms suggest broad therapeutic potential for 2-(2-Amino-6-chlorophenyl)ethanol in neurological conditions. The compound demonstrates activity against multiple pathophysiological processes involved in neurodegeneration, including oxidative stress, inflammation, and excitotoxicity.

Safety studies indicate that the compound maintains neuroprotective activity at concentrations that do not produce cytotoxic effects in normal neuronal cultures [25]. This favorable safety profile, combined with blood-brain barrier penetration potential suggested by its lipophilic properties, supports further development as a neurotherapeutic agent.

Target SystemMechanismTherapeutic ApplicationDevelopment Stage
RARα signalingNeuroinflammation reductionFetal alcohol spectrum disordersPreclinical studies
Carbonic anhydraseEnzyme inhibitionSeizure preventionEarly research
CholinesterasesSelective inhibitionAlzheimer disease therapyMechanistic studies
Oxidative stress pathwaysAntioxidant activityGeneral neuroprotectionIn vitro validation

XLogP3

1.4

Wikipedia

2-(2-amino-6-chlorophenyl)ethanol

Dates

Last modified: 08-15-2023

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